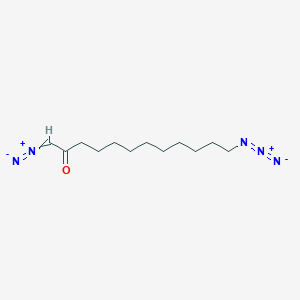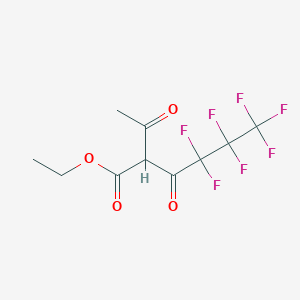
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol is a chemical compound with the molecular formula C12H26O4S4. It contains four hydroxyl groups and four sulfide groups, making it a unique molecule with interesting chemical properties .
Vorbereitungsmethoden
The synthesis of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfide groups can be reduced to thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfide groups play a crucial role in these interactions, allowing the compound to bind to various enzymes and receptors. This binding can lead to changes in the activity of these molecules, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol can be compared with other similar compounds, such as:
3,7,10,14-Tetraoxahexadecane-1,5,12,16-tetrol: Contains oxygen atoms instead of sulfur atoms.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Contains nitrogen atoms and is used as a complexing agent.
The uniqueness of this compound lies in its combination of hydroxyl and sulfide groups, which provide distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
112570-70-4 |
|---|---|
Molekularformel |
C12H26O4S4 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
1-(2-hydroxyethylsulfanyl)-3-[2-[2-hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethylsulfanyl]propan-2-ol |
InChI |
InChI=1S/C12H26O4S4/c13-1-3-17-7-11(15)9-19-5-6-20-10-12(16)8-18-4-2-14/h11-16H,1-10H2 |
InChI-Schlüssel |
GZLLWGUQRRYAKC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC(CSCCSCC(CSCCO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)



![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)


![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)


